![molecular formula C20H22O3 B14652443 Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate CAS No. 52214-83-2](/img/structure/B14652443.png)
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate typically involves esterification reactions. One common method is the reaction of 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenoxy and phenylethenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid.
Reduction: The major product is ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanol.
Substitution: Depending on the reagent, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the manufacture of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate stands out due to its complex structure, which includes both a phenoxy group and a phenylethenyl group
Propiedades
Número CAS |
52214-83-2 |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H22O3/c1-5-22-19(21)20(3,4)23-18-13-11-17(12-14-18)15(2)16-9-7-6-8-10-16/h6-14H,2,5H2,1,3-4H3 |
Clave InChI |
DTFRUPMUXJEBNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


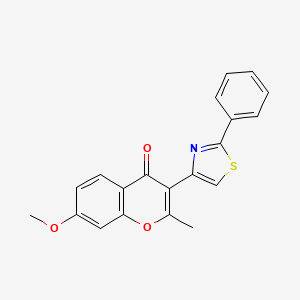

![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
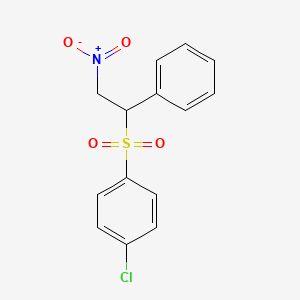
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

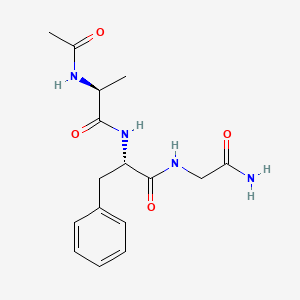
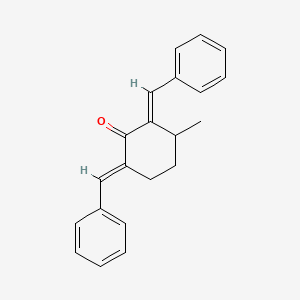
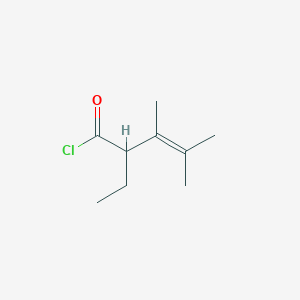


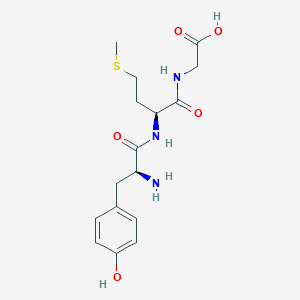
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)

